

Technical Guide: Safety, Handling, and Application of (S,S)-Ts-DENE^B®

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Compound of Interest

Compound Name: (S,S)-Ts-DENE^B(regR)

CAS No.: 1384974-37-1

Cat. No.: B1413110

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Executive Summary

(S,S)-Ts-DENE^B® (CAS: 1384974-37-1) represents a class of "tethered" Ruthenium(II) complexes where the chiral diamine ligand is covalently linked to the arene ligand.[1][2] This structural rigidity confers superior stability and catalytic activity compared to traditional untethered Ru-arene complexes (e.g., RuCl(TsDPEN)(p-cymene)).[1] While it exhibits enhanced air stability in its solid state, its application in asymmetric synthesis requires rigorous adherence to specific handling protocols to maintain catalytic integrity (enantiomeric excess >98%) and ensure operator safety.[1]

Chemical Identity & Properties

Property	Detail
Trade Name	(S,S)-Ts-DENE ^B ®
Chemical Name	Chloro[(S,S)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II)
CAS Number	1384974-37-1
Formula	C ₃₁ H ₃₃ ClN ₂ O ₃ RuS
Molecular Weight	650.19 g/mol
Appearance	Light yellow to dark green powder/crystals
Solubility	Soluble in Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF)
Air Stability	Solid: Stable for short periods in air.[1][2][3][4][5] [6] Solution: Air-sensitive (oxidizes slowly).[1]

Hazard Identification (GHS Classification)

Based on standard Safety Data Sheets (SDS) for Ruthenium-arene sulfonamide complexes.

(S,S)-Ts-DENE^B is a bioactive organometallic compound.[1][2][3][5] Strict engineering controls are required.[1]

GHS Label Elements

- Signal Word:WARNING
- Pictograms: Health Hazard (GHS08), Environment (GHS09), Exclamation Mark (GHS07).[1]

Hazard Statements

- H302: Harmful if swallowed.[1]
- H315/H319: Causes skin irritation and serious eye irritation.[1]

- H317: May cause an allergic skin reaction (sensitizer).[1]
- H373: May cause damage to organs through prolonged or repeated exposure.[1]
- H410: Very toxic to aquatic life with long-lasting effects.[1]

Storage & Stability Protocols

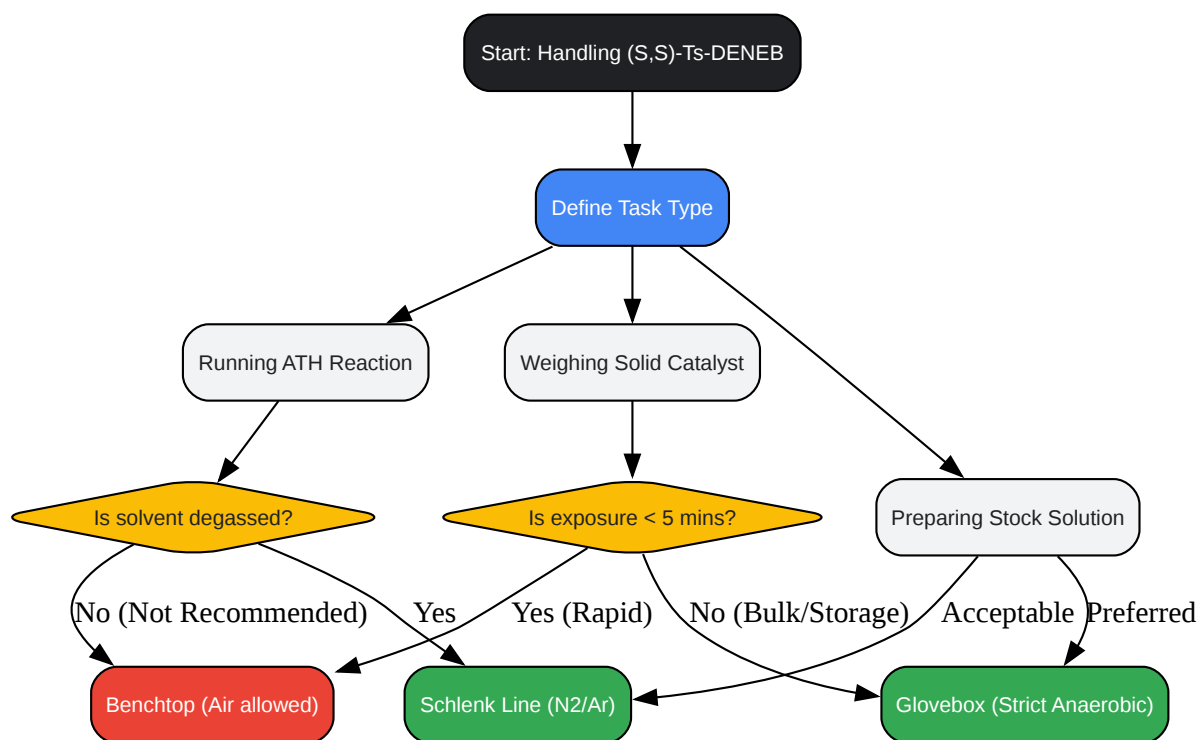
To preserve the "tethered" active site, the catalyst must be protected from oxidative degradation and hydrolysis.[7]

- Primary Storage: Store in a sealed container under inert gas (Argon or Nitrogen).
- Temperature: Refrigerate at 2–8°C.
- Desiccation: Keep dry. Moisture can hydrolyze the Ru-Cl bond over time, affecting turnover frequency (TOF).[1]
- Shelf Life: >1 year if stored properly.[1] If the powder turns black or becomes sticky, purity should be verified via ^1H NMR (check for free ligand signals).[1]

Operational Protocols: Handling & Application

Handling Logic: Glovebox vs. Benchtopy

While Ts-DENEB is more robust than early-generation catalysts, "robust" does not mean "indestructible." [1] Use the following decision matrix to determine the appropriate handling environment.



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Figure 1: Decision logic for environmental control during catalyst handling. While solid weighing can be done quickly in air, solution preparation requires inert conditions.[7]

Standard Operating Procedure (SOP): Asymmetric Transfer Hydrogenation

Objective: Enantioselective reduction of Acetophenone to (S)-1-Phenylethanol. Scale: 1.0 mmol substrate.

Reagents & Equipment

- (S,S)-Ts-DENEB: 6.5 mg (0.01 mmol, 1 mol% loading).[1]
- Substrate: Acetophenone (120 mg, 1.0 mmol).

- Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).[1][8] Commercially available or prepared by slowly adding 5 eq HCOOH to 2 eq Et₃N at 0°C.[1]
- Solvent: Degassed Methanol (optional, reaction can be run neat in HCOOH/Et₃N).
- Vessel: 10 mL Schlenk tube or sealed vial with septum.

Step-by-Step Protocol

- Inerting: Flame-dry the Schlenk tube and cycle vacuum/Nitrogen 3 times.
- Catalyst Addition:
 - Ideally: Weigh (S,S)-Ts-DENEb inside a glovebox and transfer to the tube.[1]
 - Alternatively: Weigh quickly in air and immediately purge the tube with N₂ for 15 minutes. [1]
- Substrate Addition: Add Acetophenone (1.0 mmol) via syringe under N₂ flow.
- Hydrogen Donor Addition: Add the HCOOH/Et₃N mixture (1.0 mL) via syringe.
 - Note: The reaction evolves CO₂. [1] Ensure the vessel is vented through a bubbler or a needle (if using a balloon) to prevent over-pressurization, although ATH typically produces less gas than direct hydrogenation.[1] Caution: Formic acid decomposition can pressurize sealed vials.[1]
- Reaction: Stir at 30°C for 10–24 hours.
 - Monitoring: Check conversion via TLC (UV visualization) or GC/HPLC.[1]
- Quench & Workup:
 - Dilute with water (5 mL) and extract with Ethyl Acetate (3 x 5 mL).
 - Wash organic layer with Saturated NaHCO₃ (to remove excess acid) and Brine.[1]
 - Dry over Na₂SO₄ and concentrate.[1][8]

Mechanistic Insight & Causality

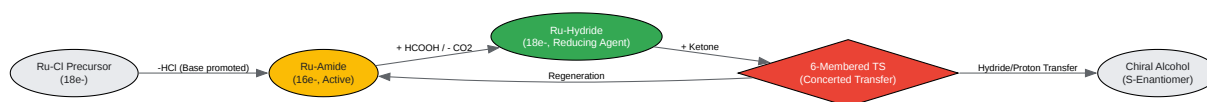
Understanding why the protocol works ensures reproducibility.

The Ts-DENEB system operates via a Metal-Ligand Bifunctional Mechanism.[1] Unlike classical hydrogenation where the metal does all the work, the amine proton (N-H) on the ligand plays a critical role.[1][7]

- Induction: The Ru-Cl precursor loses HCl (scavenged by Et₃N) to form the active 16-electron Ru-amide species.[1]
- Dehydrogenation: The Ru-amide accepts H₂ (from HCOOH) to form the 18-electron Ru-hydride species (Ru-H / N-H).[1]
- Transfer: The catalyst delivers the hydride (from Ru) and the proton (from N) concertedly to the ketone C=O bond via a 6-membered transition state.[1]

Why this matters for handling:

- If the N-H proton is deprotonated irreversibly or exchanged with D₂O/H₂O excessively, the rate drops.
- The "tether" prevents the arene from dissociating, which is the primary deactivation pathway in non-tethered catalysts, allowing for lower catalyst loadings (S/C > 1000).[1][7]



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Figure 2: The catalytic cycle of Ts-DENEB.[1][7] The stability of the Ru-Amide species is crucial, necessitating the removal of strong acids or oxidants from the reaction environment.[1][7]

Emergency Procedures & Waste Disposal

Spill Response

- Small Spills: Sweep up carefully to avoid dust generation.^[1] Wipe area with a methanol-dampened tissue.^[1]
- Large Spills: Wear a P95/P100 respirator.^[1] Ruthenium compounds can be respiratory sensitizers.^[1]

Deactivation & Disposal

Ruthenium is a precious heavy metal and an environmental hazard.^[1]

- Segregation: Do NOT dispose of in general organic waste. Use a dedicated "Heavy Metal / Ruthenium Waste" container.^[1]
- Scavenging: For process streams, use thiourea-functionalized silica or activated carbon to scavenge residual Ru from the product solution before final waste disposal.^[1]
- Incineration: Professional chemical waste services will incinerate the organic ligand and recover the Ruthenium metal.^[1]

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